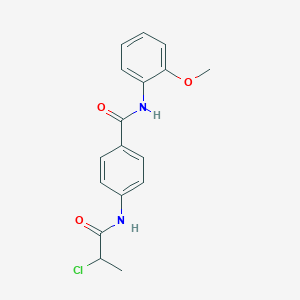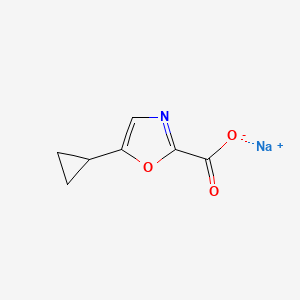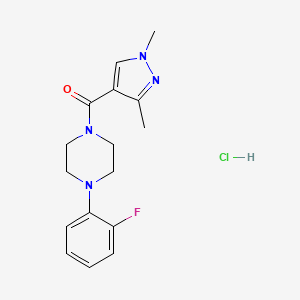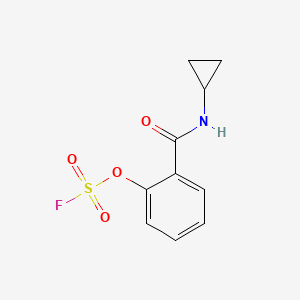![molecular formula C14H13NO3S3 B2759507 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan CAS No. 329078-96-8](/img/structure/B2759507.png)
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan” is a chemical compound with the molecular formula C14H13NO3S3 . It has an average mass of 339.453 Da and a monoisotopic mass of 339.005768 Da .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Carbonyl compounds have been successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with 2-mercaptoethanol, 1,2-ethanedithiol, and 1,3-propanedithiol using a catalytic amount of yttrium triflate .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple functional groups including a furan ring, a nitrophenyl group, and a dithiolan ring .Chemical Reactions Analysis
1,3-Dithiolanes can undergo various reactions depending on the conditions. They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .Scientific Research Applications
Vasodilator Action of Furoxans
Furoxans like 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan are used in organic chemistry and have shown notable biological activities. One significant application is in the vasodilator action of furoxans. They are prodrugs that increase the level of cyclic GMP via formation of nitric oxide (NO), classifying them as nitrovasodilators. Their ability to release NO upon reaction with thiols highlights their potential in cytotoxic, mutagenic, immunosuppressive, and anticancer effects (Feelisch, Schönafingeri, & Noack, 1992).
Synthesis of Heterocycles
Another application is in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This compound is used as an intermediate in the cross-coupling reaction, contributing to the formation of various heterocyclic compounds. This versatility in synthesis is valuable in the field of organic chemistry (Yin et al., 2008).
Role in Sulfhydryl Group Studies
It's also significant in studying sulfhydryl groups in biological materials. This aspect is critical for understanding biochemical reactions and interactions within living organisms (Ellman, 1959).
Molecular Imaging and Detection
This compound is relevant in the development of chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. This application is crucial for understanding the role of these species in health and disease (Lin, Chen, Xian, & Chang, 2015).
Photophysical Studies
It also plays a role in studying the photophysical properties of chalcone derivatives, helping to understand the effects of solvent polarity on the absorption and fluorescence characteristics of various compounds (Kumari, Varghese, George, & Y. N., 2017).
Corrosion Inhibition
Furan derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. This research is crucial for industrial applications where material durability is vital (Khaled & El-maghraby, 2014).
properties
IUPAC Name |
2-[[2-(1,3-dithiolan-2-yl)-4-nitrophenyl]sulfanylmethyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-15(17)10-3-4-13(21-9-11-2-1-5-18-11)12(8-10)14-19-6-7-20-14/h1-5,8,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDBEZUJQFMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2759429.png)


![N-[(2-chlorophenyl)methyl]methanesulfonamide](/img/structure/B2759435.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2759436.png)
![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)
![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)

![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759444.png)
![6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2759445.png)
![2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2759446.png)